N-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
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Description
N-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H20N4O4S and its molecular weight is 388.44. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through hydrogen bonding or hydrophobic interactions . These interactions could potentially alter the function of the target protein or enzyme, leading to changes in cellular processes .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. Pyrimidine derivatives have been known to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic effects . Therefore, the compound could potentially influence pathways related to these activities.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the potential biological activities of pyrimidine derivatives, the compound could potentially have effects such as inhibiting microbial growth, reducing viral replication, slowing tumor growth, or reducing fibrosis .
Properties
IUPAC Name |
N-[6-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-25-13-6-5-12(9-14(13)26-2)19-16(23)10-27-17-8-7-15(21-22-17)20-18(24)11-3-4-11/h5-9,11H,3-4,10H2,1-2H3,(H,19,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDBWIXWVVKKRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.